molecular formula C20H19N3O4 B5139812 9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B5139812
M. Wt: 365.4 g/mol
InChI Key: QAMLNOSUJIMSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.13755610 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

Antioxidant Activity

Research indicates that derivatives of pyrimido[4,5-c]isoquinoline compounds exhibit significant antioxidant properties. For instance, related compounds have shown IC50 values indicating their potency against oxidative stress. The antioxidant activity is crucial for mitigating cellular damage caused by free radicals.

CompoundIC50 (ppm)
This compound22.74
Related Pyrimido CompoundsVaries

Anticancer Activity

Studies have demonstrated that pyrimido derivatives possess anticancer properties. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.
  • Cell Lines Tested : Various studies have tested these compounds against different cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects:

  • Bacterial Strains : Tests against Gram-positive and Gram-negative bacteria have shown varying degrees of inhibition.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives range from 50 to 200 µg/mL depending on the specific bacterial strain.

Case Studies

  • Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of several pyrimido derivatives using DPPH and ABTS assays. The results indicated that the compound significantly scavenged free radicals compared to controls.
  • Anticancer Efficacy in vitro : In a cell viability assay using MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.
  • Antimicrobial Testing : A comprehensive evaluation of the antimicrobial activity revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many standard antibiotics.

Properties

IUPAC Name

9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-22-18-17(19(25)23(2)20(22)26)14-8-12(9-16(24)15(14)10-21-18)11-4-6-13(27-3)7-5-11/h4-7,10,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMLNOSUJIMSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C3C(=C2C(=O)N(C1=O)C)CC(CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.